3,5-Dichloro-6-hydroxypicolinic acid

Description

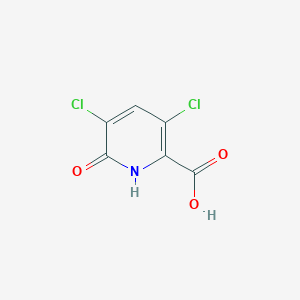

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-2-1-3(8)5(10)9-4(2)6(11)12/h1H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMHPBXXPNQHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation of 3,5 Dichloro 6 Hydroxypicolinic Acid

Conventional Chemical Synthesis Routes

Conventional synthesis of 3,5-dichloro-6-hydroxypicolinic acid is not extensively documented in readily available literature, suggesting it is likely a specialized compound. However, a logical synthetic pathway can be constructed based on established reactions for pyridine (B92270) chemistry. A plausible route involves the initial synthesis of a hydroxylated picolinic acid precursor, followed by targeted chlorination.

One potential precursor is 3,6-dihydroxypicolinic acid. A simplified two-step synthesis for this intermediate has been reported, starting from 3-hydroxypicolinic acid via an Elbs oxidation. nih.gov The process involves the formation of a labile intermediate, dipotassium (B57713) 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate, which is then hydrolyzed to yield 3,6-dihydroxypicolinic acid. nih.gov Another viable precursor is 6-hydroxypicolinic acid, which can be prepared through the carboxylation of 2-bromo-6-hydroxypyridine (B114848) using reagents like isopropyl magnesium chloride and n-butyllithium followed by the introduction of carbon dioxide. chemicalbook.com

Once the hydroxylated precursor is obtained, the subsequent step would be a dichlorination reaction to introduce chlorine atoms at the 3 and 5 positions of the pyridine ring, yielding the final product. This step would utilize standard chlorinating agents as detailed in section 2.2.1.

Derivatization from Related Pyridine Carboxylic Acid Precursors

The synthesis of this compound can be approached through the chemical modification of more common pyridine carboxylic acid starting materials. These methods involve sequential reactions to introduce the desired chloro and hydroxyl functional groups onto the pyridine ring.

A key strategy for synthesizing the target molecule is the direct chlorination of a suitable hydroxypicolinic acid precursor, such as 6-hydroxypicolinic acid or 3,6-dihydroxypicolinic acid. The pyridine ring's electron density, influenced by the existing carboxyl and hydroxyl groups, will direct the incoming chloro substituents. The hydroxyl group is an activating, ortho-, para-directing group, which would facilitate electrophilic substitution at the adjacent 5-position. The introduction of a second chlorine atom at the 3-position would likely require more forcing conditions.

A variety of chlorinating agents can be employed for this type of transformation on hydroxylated nitrogen-containing heterocycles. The choice of reagent and reaction conditions is critical to achieve the desired dichlorination without unwanted side reactions.

| Chlorinating Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Sulfuryl chloride (SO₂Cl₂) | Inert solvent (e.g., chloroform, dichloromethane), often at room temperature or with gentle heating. | A common and effective agent for chlorinating aromatic rings. |

| N-Chlorosuccinimide (NCS) | Often used with an acid catalyst in a polar solvent like acetic acid or acetonitrile. | A milder alternative, offering potentially higher selectivity. |

| Chlorine (Cl₂) | Requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and is typically performed in a chlorinated solvent. | A powerful, less selective chlorinating agent. |

| Hypochlorous acid (HOCl) | Aqueous environment; the reaction is sensitive to pH and solvent effects. rsc.org | Computational studies show its potential for N-chlorination of amines, with kinetics favored in a solvent environment. rsc.org |

An alternative derivatization strategy involves the use of a hydrazino-substituted picolinic acid intermediate. Although not documented for the direct synthesis of this compound, a patented process for the preparation of the related compound, 3,6-dichloropicolinic acid, illustrates this pathway's potential. google.com

In this method, 3,5,6-trichloro-4-hydrazinopicolinic acid serves as the key intermediate. This precursor can be prepared by reacting tetrachloropicolinic acid with hydrazine (B178648). google.com The crucial step involves the reaction of this hydrazino compound with a basic reagent, followed by acidification with a mineral acid. google.com This sequence results in the removal of the hydrazino group from the 4-position and a chlorine atom, leading to the formation of 3,6-dichloropicolinic acid. google.com

The reaction proceeds as follows:

Preparation of Hydrazino Intermediate: Tetrachloropicolinic acid is reacted with hydrazine and a base in water under reflux conditions. google.com

Dehydrazination/Dechlorination: The resulting 3,5,6-trichloro-4-hydrazinopicolinic acid is heated with a base like sodium hydroxide, followed by acidification to yield the final product. google.com

This pathway highlights a method where a hydrazine substituent is used as a leaving group to achieve a specific substitution pattern. A similar approach could hypothetically be adapted to produce this compound by starting with a different, appropriately substituted hydrazino precursor.

Emerging Electrochemical Synthesis Approaches

Electrochemical methods represent a modern and environmentally conscious alternative to conventional synthesis, often avoiding harsh reagents and reaction conditions. rsc.org While a direct electrochemical synthesis for this compound is not established, related processes for similar molecules suggest its feasibility.

The electrochemical synthesis of 3,6-dichloropicolinic acid is a well-studied example. This process typically involves the electrolytic reduction of 3,4,5,6-tetrachloropicolinic acid in an alkaline aqueous solution. google.comresearchgate.net The reaction is carried out in an electrolytic cell, and by controlling parameters such as pH, temperature, and electrode material, specific chlorine atoms can be selectively removed. google.comresearchgate.net

| Parameter | Condition/Value | Significance |

|---|---|---|

| Starting Material | 3,4,5,6-Tetrachloropicolinic acid | A fully chlorinated precursor that is selectively dechlorinated. google.com |

| Reaction Medium | Alkaline aqueous solution (e.g., NaOH) | Improves the solubility of the reactant and facilitates the reaction. google.comresearchgate.net |

| pH Control | Two-stage process: initial pH 8.5-11, final pH 13-13.5 | Careful pH management can control the reaction pathway and minimize byproducts. google.com |

| Temperature | Up to 80°C | Higher temperatures can increase reactant solubility and reaction velocity. google.com |

| Product Isolation | Acidification of the final solution to pH 1.0 | Precipitates the final carboxylic acid product for recovery. google.com |

Significantly, byproducts noted in these electrochemical processes include hydroxylated species such as 3,5,6-trichloro-4-hydroxypicolinic acid. google.com The formation of such compounds indicates that under certain electrochemical conditions, hydroxylation can occur alongside or instead of dechlorination. This suggests that by modifying the starting material and carefully tuning the electrochemical parameters, it may be possible to develop a direct and selective electrochemical route to synthesize this compound.

Environmental Fate and Degradation Dynamics of 3,5 Dichloro 6 Hydroxypicolinic Acid

Formation as a Metabolite and Transformation Product of Chlorinated Herbicides

Role in Picloram (B1677784) Degradation Pathways in Soil

Occurrence as a Plant Metabolite of Parent Herbicides

Similarly, the occurrence of 3,5-dichloro-6-hydroxypicolinic acid as a plant metabolite of parent herbicides like picloram or clopyralid (B1669233) (3,6-dichloro-2-pyridinecarboxylic acid) is not extensively reported. Plants can metabolize herbicides through various enzymatic reactions, including oxidation, reduction, hydrolysis, and conjugation. These processes generally aim to detoxify the xenobiotic compound and increase its water solubility to facilitate sequestration within the plant tissues. While hydroxylation is a common metabolic reaction, specific data confirming the formation of this compound in plants treated with related chlorinated herbicides is lacking.

Persistence and Mobility in Environmental Compartments

Due to the limited direct research on this compound, its persistence and mobility characteristics are inferred from studies on structurally similar compounds, such as other chlorinated picolinic acids.

Soil Adsorption and Leaching Characteristics

The mobility of pyridine (B92270) carboxylic acid herbicides and their metabolites in soil is largely influenced by their chemical structure, soil properties (such as organic matter content and pH), and environmental conditions. Generally, these compounds are relatively mobile in soil, which can lead to the potential for leaching into groundwater.

Research on the closely related compound, 3,6-dichloropicolinic acid (a clopyralid metabolite), provides insights into the likely behavior of this compound. Studies have shown that the persistence of 3,6-dichloropicolinic acid in soil can be significant, with its degradation being influenced by soil type and climatic conditions. nzpps.org The presence of a hydroxyl group in this compound might slightly alter its adsorption characteristics compared to 3,6-dichloropicolinic acid, potentially affecting its leaching potential.

Table 1: General Soil Mobility Characteristics of Related Pyridine Carboxylic Acid Herbicides

| Compound | Water Solubility | Soil Adsorption (Koc) | Leaching Potential |

| Picloram | 430 mg/L | 16 - 164 | High |

| Clopyralid | 7850 mg/L | 5 - 138 | High |

| 3,6-Dichloropicolinic acid | Data not available | Expected to be low | Presumed High |

Data for 3,6-Dichloropicolinic acid is inferred from the behavior of its parent compound, clopyralid.

Abiotic Degradation Mechanisms

Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the breakdown of chemical compounds in the environment. For chlorinated aromatic compounds, photolysis, or degradation by sunlight, can be a significant pathway.

While specific photolysis data for this compound is not available, studies on the photolysis of 3,6-dichloropicolinic acid in aqueous solutions have shown that it can be degraded by UV irradiation. This suggests that photolytic degradation could be a potential dissipation pathway for this compound in aquatic environments or on soil surfaces. The rate and extent of photolysis would be dependent on factors such as light intensity, water chemistry, and the presence of photosensitizing substances. Hydrolysis is generally not considered a major degradation pathway for pyridine-based herbicides under typical environmental pH conditions.

Photolytic Degradation Pathways

Information regarding the specific pathways of photolytic degradation for this compound, including the identification of its photoproducts and the quantum yields of its degradation in aqueous solutions, is not available in the reviewed literature.

Hydrolytic Stability and Transformation Kinetics

Similarly, detailed data on the hydrolytic stability of this compound across a range of environmentally relevant pH values is not documented. Research on its transformation kinetics, including half-life determinations under various temperature and pH conditions, has not been published.

Further research is necessary to thoroughly characterize the environmental behavior of this compound. Such studies would be invaluable for environmental risk assessments and for developing a more complete understanding of the fate of picolinic acid-based herbicides in the environment.

Biotransformation and Microbial/plant Metabolism of 3,5 Dichloro 6 Hydroxypicolinic Acid

Microbial Degradation Pathways and Intermediates

The microbial catabolism of picolinic acid and its derivatives is a key process in their environmental degradation. While specific studies on 3,5-Dichloro-6-hydroxypicolinic acid are limited, the well-characterized degradation pathway of picolinic acid by bacteria such as Alcaligenes faecalis provides a foundational model for understanding its metabolism.

Alcaligenes faecalis strain JQ135 has been instrumental in elucidating the genetic and biochemical basis of picolinic acid degradation. nih.gov This bacterium can utilize picolinic acid as a sole source of carbon and nitrogen for growth. nih.gov The catabolic pathway is orchestrated by a cluster of genes, designated as the pic gene cluster. nih.gov

The degradation process in A. faecalis is initiated by the hydroxylation of picolinic acid at the C-6 position to form 6-hydroxypicolinic acid (6HPA). nih.gov This is followed by a second hydroxylation at the C-3 position to yield 3,6-dihydroxypicolinic acid (3,6DHPA). nih.gov Subsequently, a decarboxylase converts 3,6DHPA to 2,5-dihydroxypyridine (B106003) (2,5DHP). nih.gov The pyridine (B92270) ring of 2,5DHP is then cleaved, and the resulting metabolites are funneled into central metabolic pathways, ultimately leading to the formation of fumaric acid. nih.gov

While Alcaligenes faecalis is a key organism in the study of picolinic acid catabolism, other bacteria, including species of Rhodococcus and Arthrobacter, are also known to degrade picolinic acid, often initiating the process with a hydroxylation step. mdpi.com The presence of chlorine substituents on the picolinic acid ring, as in this compound, likely necessitates additional enzymatic machinery for dechlorination, a critical step for complete mineralization.

The microbial degradation of this compound would hypothetically involve two key enzymatic activities: hydroxylation and dechlorination. Based on the established pathway in Alcaligenes faecalis, the initial steps for a chlorinated analogue can be inferred.

Hydroxylation: The enzyme responsible for the initial hydroxylation of picolinic acid in A. faecalis is a picolinic acid dehydrogenase, encoded by the picA gene. nih.gov A subsequent hydroxylation is carried out by a four-component 6HPA monooxygenase, encoded by the picB genes. nih.gov In the case of this compound, the C-6 position is already hydroxylated. Therefore, the next logical step would be a further hydroxylation, potentially at the C-3 position, analogous to the formation of 3,6DHPA from 6HPA.

Dechlorination: The removal of chlorine atoms from aromatic rings is a crucial step in the biodegradation of chlorinated compounds. This can occur through various enzymatic mechanisms, including reductive, oxidative, and hydrolytic dechlorination. While specific dechlorinases for this compound have not been identified, the metabolism of other chlorinated pyridines suggests that such enzymatic activity is plausible. For instance, some bacteria are known to degrade chlorinated pyridines, although these compounds are generally more persistent than their non-chlorinated counterparts. researchgate.net The position of the chlorine atoms on the pyridine ring can significantly influence the ease of their removal. researchgate.net

The following table summarizes the key enzymes involved in the picolinic acid degradation pathway in Alcaligenes faecalis JQ135, which may have analogous counterparts in the degradation of its chlorinated derivatives.

| Enzyme Name | Gene(s) | Function | Substrate | Product |

| Picolinic acid dehydrogenase | picA | Hydroxylation | Picolinic acid | 6-Hydroxypicolinic acid |

| 6HPA monooxygenase | picB | Hydroxylation | 6-Hydroxypicolinic acid | 3,6-Dihydroxypicolinic acid |

| 3,6DHPA decarboxylase | picC | Decarboxylation | 3,6-Dihydroxypicolinic acid | 2,5-Dihydroxypyridine |

| 2,5DHP 5,6-dioxygenase | picD | Ring cleavage | 2,5-Dihydroxypyridine | N-formylmaleamic acid |

| N-formylmaleamic acid deformylase | picE | Deformylation | N-formylmaleamic acid | Maleamic acid |

| Maleamic acid amidohydrolase | picF | Amidohydrolase | Maleamic acid | Maleic acid |

| Maleic acid isomerase | picG | Isomerization | Maleic acid | Fumaric acid |

Plant Metabolic Transformation and Conjugation

Upon absorption, this compound would likely undergo transformation reactions, such as hydroxylation or the modification of its side chains, catalyzed by enzymes like cytochrome P450 monooxygenases. However, given that it already possesses a hydroxyl group, the primary metabolic route is likely to be conjugation.

Conjugation involves the attachment of endogenous molecules, such as sugars, amino acids, or glutathione, to the xenobiotic. This process increases the water solubility of the compound and reduces its phytotoxicity. For chlorinated indole-3-acetic acid (Cl-IAA), a related class of compounds, conjugation with amino acids like aspartate, methionine, and tryptophan has been observed in Arabidopsis thaliana. nih.gov It is plausible that this compound could also form conjugates with various cellular components. The formation of a conjugate with aspartate, for example, is often a precursor to further degradation in plants. nih.gov

The resulting conjugates are then typically transported and sequestered in vacuoles or incorporated into cell wall components, effectively removing them from active metabolic pools.

Biochemical Mechanisms of Detoxification and Assimilation

The detoxification of this compound in both microorganisms and plants involves a series of biochemical reactions aimed at reducing its toxicity and facilitating its eventual assimilation into central metabolic pathways.

In microorganisms, the primary detoxification mechanism is degradation. The initial hydroxylation and subsequent dechlorination and ring cleavage reactions effectively dismantle the toxic chlorinated pyridine structure. The resulting aliphatic intermediates, such as fumaric acid, are common metabolites that can be readily assimilated into the Krebs cycle for energy production and biosynthesis.

In plants, detoxification is primarily achieved through conjugation and sequestration. By converting the compound into more polar and less toxic conjugates, plants can safely store it in cellular compartments where it is less likely to interfere with essential physiological processes. While complete mineralization of the compound in plants is less common than in microbes, the formation of conjugates represents an effective detoxification strategy.

Advanced Analytical Methodologies for 3,5 Dichloro 6 Hydroxypicolinic Acid

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of 3,5-Dichloro-6-hydroxypicolinic acid, enabling its separation from interfering compounds within a sample matrix. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most prominent techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a fundamental technique for the separation and quantification of chlorinated picolinic acids. For compounds structurally similar to this compound, such as clopyralid (B1669233) (3,6-dichloro-2-pyridinecarboxylic acid), reversed-phase HPLC (RP-HPLC) methods have been extensively developed. sielc.comresearchgate.net These methods typically utilize a C18 column for separation. researchgate.net

The mobile phase composition is critical for achieving effective separation. A common approach involves an isocratic or gradient mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous solution, often acidified with acetic or formic acid to ensure the analyte is in a non-ionized form, which enhances retention on the nonpolar stationary phase. researchgate.neteag.com UV detection is frequently used for quantification, with the detection wavelength set to maximize the analyte's absorbance, for instance, around 229 nm for clopyralid. researchgate.netlongdom.org The versatility of HPLC allows for its application in analyzing residues in diverse matrices such as soil and water. researchgate.netnih.gov

Table 1: Representative HPLC Parameters for Analysis of Related Dichlorinated Picolinic Acids

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | researchgate.net |

| Mobile Phase | Methanol:Acetonitrile with 0.02% Acetic Acid (90:10 v/v) | researchgate.netlongdom.org |

| Detection | UV at 229 nm | researchgate.netlongdom.org |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Mode | Isocratic | longdom.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective analysis of picolinic acid derivatives and their metabolites. mtoz-biolabs.comscirp.org This technique combines the separation capabilities of HPLC with the mass-resolving power of mass spectrometry, making it ideal for identifying and quantifying trace levels of compounds in complex biological and environmental samples. nih.govutsa.edu

For metabolite profiling, LC-MS/MS allows for the comparison of samples to identify metabolic products of a parent compound. nih.gov The use of electrospray ionization (ESI) is common, and the mass spectrometer can be operated in either positive or negative ion mode, depending on the analyte's structure. eag.comnih.gov For acidic compounds like this compound, negative-ion ESI is often preferred. eag.com The high sensitivity of modern LC-MS/MS systems, with limits of quantification often in the low µg/kg range, is crucial for detecting metabolites that are typically present at much lower concentrations than the parent compound. nih.govresearchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For carboxylic acids, the acidic proton of the –CO₂H group typically produces a characteristic signal in the ¹H NMR spectrum around 12 δ, although its exact position can vary. pressbooks.pub The carbon atom of the carboxyl group can be observed in the ¹³C NMR spectrum in the range of 165 to 185 δ. pressbooks.pub

In a study of structurally similar hydroxytrichloropicolinic acids, NMR analysis was used to definitively verify their structures. nih.govresearchgate.net A specific technique, the one-bond chlorine-isotope effect, was employed as an effective tool for identifying the specific carbon atoms attached to chlorine in the ¹³C NMR spectra, providing an additional layer of certainty in structural assignment for chlorinated compounds. nih.govresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. Electron ionization (EI) is a common technique where the molecule is fragmented, and the resulting pattern can be used as a chemical fingerprint. nist.gov

For related compounds like 3-hydroxypicolinic acid, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another relevant technique, particularly for analyzing nucleotides where it serves as a matrix material. ebi.ac.uknih.gov In LC-MS/MS, electrospray ionization (ESI) is frequently used, which is a softer ionization technique that typically keeps the molecule intact, showing a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which is crucial for metabolite identification. nih.govresearchgate.net

Quantitative Analysis in Environmental and Agricultural Matrices

The quantification of this compound in environmental and agricultural samples is critical for monitoring its persistence and potential impact. This requires robust analytical methods capable of detecting low concentrations in complex matrices like soil, water, and plant tissues. nih.govproprecycles.org

LC-MS/MS is the predominant method for the quantitative analysis of related compounds, such as clopyralid and its main metabolite, 6-chloropicolinic acid (6-CPA), in various crops. scirp.orgscirp.org Sample preparation is a key step and often involves an initial extraction with a suitable solvent, such as a basic solution for acidic analytes, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components. eag.comscirp.orgscispace.com This cleanup is vital to minimize matrix effects, which can suppress or enhance the analyte signal in the mass spectrometer. nih.gov Method validation typically demonstrates good recovery rates (e.g., 70-120%) and low limits of quantification (LOQ), often in the parts-per-billion (ppb or µg/kg) range, ensuring the method is suitable for regulatory monitoring. researchgate.netnih.govresearchgate.net

Table 2: Performance Metrics for Quantitative Analysis of Related Chlorinated Picolinic Acids in Various Matrices

| Matrix | Analyte | Technique | Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Cattle Manure Compost | Clopyralid | UPLC-MS/MS | 0.7 µg/kg | Not Specified | nih.gov |

| Crops | 6-Chloropicolinic Acid | LC-MS/MS | 0.05 mg/kg | 80.4% - 98.4% | researchgate.net |

| Soil & Sugar Beet | Clopyralid | HPLC-UV | 0.02 µg/g | 77% - 88% | nih.gov |

| Various Crops | Clopyralid | LC-MS/MS | 0.6–1.0 ng/g | 73.7% – 91.4% | researchgate.net |

Structural Characterization and Supramolecular Interactions

Crystal Structure Analysis and Molecular Conformation

A definitive analysis of the crystal structure and molecular conformation of 3,5-Dichloro-6-hydroxypicolinic acid would require single-crystal X-ray diffraction data. This technique would determine key structural parameters such as:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The fundamental repeating unit of the crystal.

Bond Lengths and Angles: Providing insight into the electronic environment of the molecule.

Torsional Angles: Defining the three-dimensional shape and planarity of the pyridine (B92270) ring and its substituents.

For example, in related compounds like 3,6-dihydroxypicolinic acid, the molecule has been observed to exist as a zwitterion in the solid state, with the ring nitrogen atom being protonated. nih.govuky.edu An intramolecular hydrogen bond is also a common feature in hydroxypicolinic acids, often forming a stable six-membered ring (S(6) motif) between the carboxylic acid and the adjacent hydroxyl group. nih.gov The conformation of this compound would be influenced by the interplay of these intramolecular interactions and the steric hindrance from the chlorine atoms.

Hydrogen Bonding Networks and Intermolecular Interactions in Solid State

The solid-state architecture of this compound would be dictated by a variety of intermolecular forces. Hydrogen bonds are expected to be the dominant interactions, given the presence of hydroxyl and carboxylic acid groups, which are strong hydrogen bond donors, and the nitrogen and oxygen atoms, which are acceptors.

Analysis of related structures reveals that these molecules often form extensive three-dimensional networks. nih.govuky.edunih.gov Key interactions would likely include:

O-H···O Hydrogen Bonds: Between carboxylic acid groups (forming dimers) or between the hydroxyl group and the carboxylic acid of a neighboring molecule.

O-H···N Hydrogen Bonds: Involving the pyridine nitrogen and the hydroxyl or carboxylic acid groups.

Halogen Bonding: The chlorine atoms could potentially act as halogen bond donors, interacting with electronegative atoms like oxygen or nitrogen.

A complete description would require crystallographic data to identify and quantify these interactions.

Co-crystallization and Salt Formation Studies

Co-crystallization and salt formation are common strategies in crystal engineering to modify the physicochemical properties of a molecule. Picolinic acid derivatives, with their acidic (carboxylic acid) and basic (pyridine nitrogen) sites, are excellent candidates for such studies. nih.gov

Salt Formation: Reaction with a suitable base would deprotonate the carboxylic acid, while reaction with a strong acid would protonate the pyridine nitrogen. A study on 3-hydroxypicolinic acid, for instance, reported the formation of a hydrated salt with 4-amino-3,5-dichloropyridine. nih.gov

Co-crystallization: Co-crystallization with other neutral molecules (co-formers) could lead to the formation of novel crystalline structures held together by non-covalent interactions, primarily hydrogen bonds. The selection of a co-former would be guided by principles of hydrogen bond complementarity.

Specific studies on the co-crystallization or salt formation behavior of this compound have not been reported. Such research would be necessary to explore its potential for forming new solid forms with tailored properties.

Research Challenges and Future Directions

Development of Enhanced Bioremediation Strategies for Contaminated Environments

Chlorinated aromatic compounds, including derivatives of picolinic acid, are often resistant to degradation and can persist in soil and water. A primary challenge is the development of effective and scalable bioremediation techniques to remove these contaminants. Research into the bioremediation of structurally similar compounds, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), the primary metabolite of the insecticide chlorpyrifos (B1668852), provides a valuable framework for addressing contamination with 3,5-Dichloro-6-hydroxypicolinic acid.

Enhanced bioremediation strategies focus on harnessing and optimizing microbial activity. One promising approach is bioaugmentation, which involves introducing specific microbial strains with high degradation capabilities into the contaminated environment. Several fungal and bacterial species have been identified that can metabolize TCP and other chlorinated pyridinols, often using them as a sole carbon source. plos.orgnih.govresearchgate.net For instance, the fungal strain Cladosporium cladosporioides Hu-01 has been shown to completely degrade not only chlorpyrifos but also its persistent TCP metabolite. plos.orgnih.gov The degradation kinetics of TCP by this strain were found to follow a first-order model, with its half-life significantly reduced in the presence of the fungus. plos.org Similarly, bacteria such as Pseudomonas sp. and Cupriavidus sp. have demonstrated the ability to mineralize TCP. researchgate.netsemanticscholar.org

Further enhancements can be achieved by optimizing environmental conditions to support microbial growth and enzymatic activity. Studies have shown that factors such as pH, temperature, and nutrient availability significantly impact degradation rates. nih.gove3s-conferences.org Microbial composting is another effective strategy, where the synergistic activities of a diverse microbial community in a controlled compost matrix can accelerate the breakdown of recalcitrant compounds. e3s-conferences.org Future research will likely focus on engineering microbial consortia, potentially combining bacteria and fungi with complementary metabolic pathways, to achieve more rapid and complete mineralization of this compound and related contaminants in complex environmental matrices.

Table 1: Microorganisms with Demonstrated Degradative Activity Towards Chlorpyrifos and/or its Metabolite 3,5,6-trichloro-2-pyridinol (TCP)

| Microorganism Strain | Compound(s) Degraded | Key Findings | Reference(s) |

|---|---|---|---|

| Cladosporium cladosporioides Hu-01 | Chlorpyrifos, TCP | Completely metabolizes 50 mg·L⁻¹ of chlorpyrifos within 5 days; also degrades the TCP intermediate. | plos.org, nih.gov |

| Pseudomonas sp. ATCC 700113 | TCP | Capable of using TCP as a sole source of carbon and energy, metabolizing it to CO₂, chloride, and other metabolites. | researchgate.net |

| Streptomyces sp. (strains AC5 & AC7) | Chlorpyrifos, TCP | Degraded approximately 90% of chlorpyrifos within 24 hours; showed different patterns of TCP accumulation and degradation. | researchgate.net |

| Cupriavidus sp. DT-1 | TCP | Degrades TCP and transforms it into 2-hydroxypyridine. | semanticscholar.org |

| Micrococcus luteus ML | 3,5,6-trichloro-2-pyridinol (TCP) | Capable of mineralizing TCP, a key process for detoxification. | researchgate.net |

Elucidation of Novel Biotransformation Enzymes and Genetic Mechanisms

A fundamental challenge in developing bioremediation technologies is the limited understanding of the specific enzymes and genetic pathways responsible for the degradation of chlorinated picolinic acids. Biotransformation in microorganisms typically occurs in phases, starting with Phase I reactions (oxidation, reduction, hydrolysis) that introduce functional groups, followed by Phase II reactions that conjugate the molecule to increase its water solubility for elimination. mhmedical.com For compounds like this compound, the initial steps likely involve dechlorination and ring cleavage, which require specialized enzymes.

Research on the catabolism of picolinic acid in bacteria provides a powerful model for discovering these mechanisms. In Alcaligenes faecalis JQ135, a specific gene cluster, designated pic, has been identified as being responsible for the entire degradation pathway of picolinic acid. nih.gov The breakdown process is initiated by a dehydrogenase (PicA) that hydroxylates picolinic acid to 6-hydroxypicolinic acid. nih.gov This is followed by the action of a four-component monooxygenase (PicB) that forms 3,6-dihydroxypicolinic acid. nih.gov A key subsequent step is catalyzed by a novel Zn²⁺-dependent nonoxidative decarboxylase (PicC), which converts 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine (B106003). nih.govnih.gov The pyridine (B92270) ring is then opened by a dioxygenase (PicD), and subsequent enzymes (PicE, PicF, PicG) process the intermediates into fumaric acid, which enters the central metabolic cycle. nih.gov

Future research directions will involve searching for analogous enzymes and gene clusters in microorganisms capable of degrading chlorinated picolinates. The presence of chlorine atoms on the pyridine ring presents a significant challenge for enzymatic attack, and identifying novel dehalogenases or monooxygenases that can function on these substituted rings is a key objective. Modern 'omics' techniques, including genomics, transcriptomics, and proteomics, will be instrumental in identifying the specific genes and enzymes that are upregulated in the presence of this compound, thereby elucidating the complete biotransformation pathway.

Table 2: Key Enzymes and Genes in the Picolinic Acid Catabolic Pathway of Alcaligenes faecalis JQ135

| Gene | Enzyme | Function | Reference(s) |

|---|---|---|---|

picA |

PicA (PA Dehydrogenase) | Initial 6-hydroxylation of picolinic acid. | nih.gov |

picB |

PicB (Monooxygenase) | 3-hydroxylation of 6-hydroxypicolinic acid to form 3,6-dihydroxypicolinic acid. | nih.gov |

picC |

PicC (Decarboxylase) | Decarboxylation of 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine. | nih.gov, nih.gov |

picD |

PicD (Dioxygenase) | Cleavage of the 2,5-dihydroxypyridine ring. | nih.gov |

picE |

PicE (Deformylase) | Deformylation of N-formylmaleamic acid. | nih.gov |

picF |

PicF (Amidohydrolase) | Hydrolysis of maleamic acid to maleic acid. | nih.gov |

picG |

PicG (Isomerase) | Isomerization of maleic acid to fumaric acid. | nih.gov |

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

The chemical synthesis of chlorinated picolinic acids often relies on multi-step processes that may involve hazardous reagents, harsh reaction conditions, and the generation of significant waste streams. For example, some established synthesis routes for the related compound 3,6-dichloropicolinic acid have utilized reagents like hydrazine (B178648) or required high-cost starting materials. researchgate.netgoogle.com There is a pressing need to explore more sustainable synthesis routes guided by the principles of green chemistry, which emphasize waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency.

One promising alternative is electrochemical synthesis. The electrosynthesis of 3,6-dichloropicolinic acid from 3,4,5,6-tetrachloropicolinic acid in an alkaline aqueous solution has been shown to be a viable method that avoids many of the hazardous chemicals used in traditional routes. researchgate.netgoogle.com This process can achieve high yields (>90%) and high product purity (>95%) under optimized conditions, offering a safer and more environmentally friendly approach. researchgate.net

Future exploration in this area could involve several green chemistry strategies. This includes the development of novel catalytic systems that are highly selective and recyclable, reducing waste and the need for stoichiometric reagents. nih.gov The use of alternative, benign solvents such as water or supercritical CO₂ could replace traditional volatile organic solvents. nih.gov Furthermore, integrating biocatalysis with chemical synthesis offers a powerful approach. rsc.org For instance, enzymes could be used to perform specific, selective transformations on a precursor molecule under mild conditions, which is then converted to the final product through subsequent chemical steps. Applying these principles to the synthesis of this compound could lead to the development of novel, efficient, and environmentally sustainable production methods.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-Dichloro-6-hydroxypicolinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via decarboxylative cross-coupling reactions, leveraging palladium catalysts (e.g., PdCl₂ adducts) to facilitate C–C bond formation . Optimize reaction efficiency by controlling temperature (70–90°C), solvent polarity (e.g., DMF), and stoichiometric ratios of reagents. Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification. Confirm purity using HPLC with a C18 reverse-phase column and UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydroxyl group presence.

- FT-IR to identify functional groups (e.g., –OH stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular ion validation.

Cross-validate data with X-ray crystallography (e.g., SHELXL refinement ) to resolve ambiguities in stereochemistry or bond lengths.

Q. What safety protocols are essential for handling chlorinated picolinic acid derivatives in laboratory settings?

- Methodological Answer : Follow ACS reagent-grade handling standards, including:

- Use of nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Neutralization of acidic waste with sodium bicarbonate before disposal .

- Regular monitoring of air quality for volatile byproducts (e.g., HCl gas) using gas chromatography .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data for this compound be resolved?

- Methodological Answer : Apply hybrid approaches:

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to predict NMR chemical shifts and compare with experimental data.

- Multi-technique validation : Combine XRD (SHELXL ) and solid-state IR to assess crystal packing effects on spectral outcomes.

- Error analysis : Quantify instrument calibration drift and solvent effects (e.g., DMSO vs. CDCl₃) .

Q. What mechanistic insights can explain the metabolic pathways of this compound in biological systems?

- Methodological Answer : Investigate enzymatic hydrolysis using:

- In vitro assays with liver microsomes to identify primary metabolites (e.g., 4-amino derivatives via reductive dechlorination ).

- LC-MS/MS to track degradation products under simulated physiological conditions (pH 7.4, 37°C).

- Kinetic studies to determine rate constants for hydroxylation or dehalogenation pathways .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound?

- Methodological Answer :

- Photolysis studies : Expose the compound to UV light (254 nm) in aqueous solutions, monitoring degradation via HPLC-UV and identifying byproducts (e.g., oxamic acid) .

- Soil adsorption assays : Use batch equilibration methods with varying soil pH (4–8) and organic matter content to quantify adsorption coefficients (Kd).

- Ecotoxicity screening : Perform algal growth inhibition tests (OECD 201) to assess LC₅₀ values .

Data Analysis and Experimental Design Frameworks

Q. What frameworks (e.g., PICOT/FINER) are suitable for structuring research questions on chlorinated picolinic acids?

- Methodological Answer :

- PICOT : Define Population (e.g., reaction intermediates), Intervention (e.g., catalytic conditions), Comparison (e.g., alternative synthetic routes), Outcome (e.g., yield optimization), and Timeframe (e.g., reaction kinetics) .

- FINER : Ensure questions are Feasible (resource alignment), Interesting (novelty in chlorination mechanisms), Novel (unexplored derivatives), Ethical (waste management), and Relevant (applications in agrochemicals) .

Q. How should researchers address contradictory results in the catalytic efficiency of this compound synthesis?

- Methodological Answer :

- Statistical rigor : Apply ANOVA to compare batch-to-batch variability in catalyst performance.

- Controlled replication : Standardize substrate purity (ACS reagent grade ) and humidity levels during reactions.

- Sensitivity analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, ligand ratio) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.